molecular formula C17H16N2O5 B11172992 1,3-Bis(2,3-dihydro-1,4-benzodioxin-6-yl)urea

1,3-Bis(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Cat. No.: B11172992
M. Wt: 328.32 g/mol
InChI Key: VEWSBWNVTDSXFZ-UHFFFAOYSA-N
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Description

1,3-Bis(2,3-dihydro-1,4-benzodioxin-6-yl)urea is an organic compound with the molecular formula C17H16N2O5 This compound features two 2,3-dihydro-1,4-benzodioxin groups attached to a central urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,3-dihydro-1,4-benzodioxin-6-yl)urea typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 2,3-dihydro-1,4-benzodioxin-6-amine to form the desired urea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, safety measures are crucial when handling phosgene or its equivalents due to their toxic nature.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,3-dihydro-1,4-benzodioxin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The urea moiety can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodioxin derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1,3-Bis(2,3-dihydro-1,4-benzodioxin-6-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(2,3-dihydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2,3-dihydro-1,4-benzodioxin-6-yl)urea is unique due to its dual benzodioxin groups attached to a central urea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)urea

InChI

InChI=1S/C17H16N2O5/c20-17(18-11-1-3-13-15(9-11)23-7-5-21-13)19-12-2-4-14-16(10-12)24-8-6-22-14/h1-4,9-10H,5-8H2,(H2,18,19,20)

InChI Key

VEWSBWNVTDSXFZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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